2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted with a 4-fluorophenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 3,5-dimethoxyphenyl group. This structure combines electron-rich (methoxy) and electron-deficient (fluorophenyl) aromatic systems, which may influence solubility, bioavailability, and target binding. The compound’s molecular weight is estimated to be ~450–470 g/mol, with approximately 9–10 hydrogen bond acceptors, suggesting moderate polarity .
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4/c1-28-16-9-14(10-17(11-16)29-2)21-23-19(30-25-21)12-26-20(27)8-7-18(24-26)13-3-5-15(22)6-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOKHSVCHOFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activities based on recent studies and findings, emphasizing its cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 440.46 g/mol. Its structure features an oxadiazole moiety linked to a dihydropyridazinone framework, which is known for various biological activities.
1. Cytotoxicity
Cytotoxicity studies have revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown promising results in inducing apoptosis in MCF-7 breast cancer cells:
- Mechanism of Action : The compound activates apoptotic pathways by increasing the expression of p53 and promoting caspase-3 cleavage, which are critical markers of programmed cell death .
- IC50 Values : The cytotoxicity was quantified with IC50 values in the low micromolar range (e.g., 10.38 µM), indicating effective inhibition of cell proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary tests indicate that it possesses significant antibacterial and antifungal activities against various strains. For instance, it showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Candida albicans | 15 |
3. Antioxidant Activity
The compound's antioxidant potential was assessed using the DPPH radical scavenging assay:
- Results : It exhibited a significant antioxidant activity with an IC50 value comparable to ascorbic acid (5.68 mg/mL), indicating its ability to neutralize free radicals effectively .
Case Studies
Recent studies have explored the biological activity of similar oxadiazole derivatives, providing insights into structure-activity relationships:
- Study on Oxadiazole Derivatives : A series of oxadiazole compounds were synthesized and tested for anticancer activity. The most active derivatives demonstrated enhanced cytotoxicity through similar apoptotic mechanisms as observed in our compound .
- Comparative Analysis : Another study highlighted the importance of substituents on the oxadiazole ring in determining biological activity. Modifications led to variations in potency against different cancer cell lines .
Comparison with Similar Compounds
Research Implications
- Solubility & Permeability : The target compound’s 3,5-dimethoxyphenyl group may improve water solubility over ’s 3,4-dimethoxyphenyl due to symmetric substitution. However, the fluorophenyl group’s lipophilicity balances this, enhancing membrane permeability compared to ’s nitro derivative .
- Metabolic Stability : Fluorine substitution (target compound) generally improves metabolic stability over nitro () or sulfanyl () groups.
- Target Selectivity: The dihydropyridazinone core is associated with phosphodiesterase (PDE) inhibition, while triazolopyrimidinones () are explored in kinase targeting. Structural differences may guide selectivity in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
